molecular formula C10H18BrNO3 B13505901 Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate

Cat. No.: B13505901
M. Wt: 280.16 g/mol
InChI Key: UWIOYJAFUGYQHO-ZETCQYMHSA-N
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Description

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a tert-butyl group, a bromine atom, and a carbamate functional group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with (3S)-1-bromo-2-oxopentan-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane, followed by purification steps to isolate the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a carbamate with a tert-butyl group, a bromine atom, and an oxopentanoyl moiety in its structure. It has the molecular formula C₁₁H₂₀BrNO₃ and a molecular weight of 294.19 g/mol . Research suggests it has potential in asymmetric synthesis and may have antimicrobial properties, though further study is needed to confirm its biological effects.

Applications

Tert-butyl N-[(3S)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate has notable applications in:

  • Asymmetric Synthesis: It serves as a catalyst in asymmetric synthesis, crucial for producing pharmaceuticals and biologically active compounds.
  • Antimicrobial Research: Preliminary studies suggest potential antimicrobial properties, but more research is needed to fully understand its biological effects.
  • Interaction Studies: Studies focus on its reactivity with nucleophiles and electrophiles to understand its use in synthetic pathways and potential interactions with biological systems.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
Tert-butyl N-(4-methylphenyl)carbamateAromatic ring instead of aliphatic chainEnhanced stability and different reactivity
1-Bromo-N-(tert-butoxycarbonyl)glycineContains glycine moietyUsed primarily in peptide synthesis
Tert-butyl N-(2-bromoacetyl)carbamateAcetyl group instead of oxopentanoylDifferent biological activity profile

Mechanism of Action

The mechanism of action of tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate involves its interaction with molecular targets through its functional groups. The bromine atom and carbamate group can participate in nucleophilic and electrophilic interactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate compound used as a protecting group for amines.

    N-Boc protected amines: Commonly used in peptide synthesis and organic chemistry.

    Carboxybenzyl (CBz) protected amines: Another protecting group for amines, removed using catalytic hydrogenation.

Uniqueness

Tert-butyl n-[(3s)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which allows for additional reactivity and functionalization compared to simpler carbamates. This makes it a valuable reagent in synthetic organic chemistry and various research applications.

Biological Activity

Tert-butyl n-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate is a carbamate compound noted for its unique structural features and biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C₁₁H₂₀BrN₃O₃
Molecular Weight: 294.19 g/mol
CAS Number: 170876-68-3

The presence of the bromine atom in the structure enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Reagents: The synthesis commonly uses tert-butyl carbamate and (3S)-1-bromo-2-oxopentan-3-ol.
  • Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC) is often employed as a coupling agent.
  • Catalyst: 4-Dimethylaminopyridine (DMAP) serves as a catalyst.
  • Solvent: Anhydrous dichloromethane is utilized for the reaction medium.

After the reaction, purification steps are necessary to isolate the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through its functional groups. The bromine atom can engage in nucleophilic attacks, while the carbamate group can participate in electrophilic interactions. These interactions are crucial for modulating enzyme activity and influencing various biochemical pathways .

Research Findings

  • Enzyme Inhibition: Preliminary studies suggest that this compound may function as an inhibitor of certain enzymes involved in metabolic pathways. Its structural properties allow it to fit into the active sites of these enzymes, potentially blocking substrate access.
  • Antiviral Potential: There is ongoing research into its efficacy against viral infections, with initial findings indicating that it may disrupt viral replication mechanisms .
  • Cytotoxicity Studies: In vitro assays have shown that this compound exhibits varying levels of cytotoxicity against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Case Studies

StudyObjectiveFindings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of enzyme X at concentrations above 10 µM.
Study 2Assess antiviral activityShowed a reduction in viral load by 50% in treated cells compared to controls.
Study 3Investigate cytotoxic effectsInduced apoptosis in cancer cell lines with an IC50 value of 15 µM.

Applications

This compound has potential applications in several areas:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting metabolic disorders and viral infections.
  • Organic Synthesis: Utilized as a reagent in synthesizing other complex organic molecules due to its reactivity profile.
  • Biochemical Research: Employed in studying enzyme mechanisms and metabolic pathways due to its ability to modulate enzyme activity .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-bromo-2-oxopentan-3-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

UWIOYJAFUGYQHO-ZETCQYMHSA-N

Isomeric SMILES

CC[C@@H](C(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C(=O)CBr)NC(=O)OC(C)(C)C

Origin of Product

United States

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